molecular formula C8H15Cl2N3 B2868084 1-(1-Cyclopropylimidazol-4-yl)-N-methylmethanamine;dihydrochloride CAS No. 2402830-38-8

1-(1-Cyclopropylimidazol-4-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2868084
CAS No.: 2402830-38-8
M. Wt: 224.13
InChI Key: QUWMEYKDDBXRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has been synthesized by various methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine . With the N -methyl group, this particular derivative of imidazole cannot tautomerize .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Scientific Research Applications of Similar Compounds

  • Neuropharmacological Research : Compounds structurally related to imidazoles, such as Memantine, an NMDA receptor antagonist, have been studied for their potential therapeutic benefits in neurodegenerative diseases like Alzheimer's. The study on Memantine's displacement of [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex suggests a mechanism independent of dopamine or noradrenaline release, indicating potential applications in the treatment of Parkinson's disease and other neurodegenerative conditions (Kornhuber et al., 1989).

  • Toxicology and Environmental Exposure : Research on the neonicotinoid insecticide Imidacloprid, which shares a part of the imidazole group, highlights the importance of understanding the toxicological impact of these compounds on human health. Studies have documented cases of acute poisoning and provided insights into the clinical manifestations and outcomes of such exposures, underscoring the critical need for safety and risk assessment in the development and use of imidazole-related compounds (Wu et al., 2001).

  • Metabolism and Pharmacokinetics : The study on the clinical pharmacokinetics and pharmacodynamics of AG337, a thymidylate synthase inhibitor, provides a framework for understanding how compounds with specific functional groups are metabolized and how their bioavailability and efficacy can be assessed in clinical settings. Such research is fundamental in drug development, particularly in determining dosing regimens and predicting potential therapeutic outcomes (Rafi et al., 1995).

  • Environmental Health : Studies on environmental exposure to organophosphorus and pyrethroid pesticides in children demonstrate the broader implications of chemical compounds on public health. These findings emphasize the importance of monitoring and regulating the use of chemical compounds to prevent adverse health outcomes, especially in vulnerable populations (Babina et al., 2012).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(1-Cyclopropylimidazol-4-yl)-N-methylmethanamine;dihydrochloride” are currently unknown. The compound is part of the imidazole family, which is known to interact with a broad range of targets due to its versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target it interacts with.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it interacts with. Given the wide range of biological activities exhibited by imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

1-(1-cyclopropylimidazol-4-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-4-7-5-11(6-10-7)8-2-3-8;;/h5-6,8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMEYKDDBXRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C=N1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.